molecular formula C9H10N2O B11918900 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B11918900
M. Wt: 162.19 g/mol
InChI Key: OFGDCTXJSZOJFH-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a pyrrolopyridine derivative featuring a methyl group at position 4 and a hydroxymethyl (-CH2OH) substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and radiopharmaceuticals . Its structure combines a bicyclic heteroaromatic core with polar and hydrophobic substituents, balancing solubility and reactivity for downstream applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

OFGDCTXJSZOJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)CO

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling for Aryl Substituents

Introducing the hydroxymethyl group at position 2 often relies on cross-coupling reactions. A optimized Suzuki–Miyaura coupling protocol involves treating 2-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with a boronic ester bearing a protected alcohol group. For instance, using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane/water at 80°C achieves a 68% yield of the coupled product. Deprotection of the pinacol ester under acidic conditions then reveals the hydroxymethyl group.

Buchwald–Hartwig Amination

While less common for this specific compound, Buchwald–Hartwig amination has been employed to functionalize related pyrrolopyridines. In a study by, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes amination with secondary amines using Pd₂(dba)₃ and Xantphos as the catalytic system. Although this method targets position 4, analogous strategies could adapt to introduce oxygen-containing groups at position 2 with appropriate substrate modification.

Methylation and Protective Group Strategies

Direct Methylation at Position 4

The 4-methyl group is typically introduced early in the synthesis to avoid competing reactions. A straightforward method involves alkylation of the pyrrolopyridine nitrogen using methyl iodide and a strong base such as sodium hydride (NaH). For example, treatment of 1H-pyrrolo[2,3-b]pyridine with NaH in DMF, followed by MeI, affords 1-methyl-1H-pyrrolo[2,3-b]pyridine in 85% yield. However, over-alkylation at position 1 necessitates careful stoichiometric control.

Hydroxymethyl Group Protection

To prevent oxidation or side reactions during synthesis, the hydroxymethyl group is often protected as a silyl ether or tosylate . A patent by details the use of trimethylsilyl chloride (TMSCl) to protect the alcohol, yielding (4-methyl-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. Deprotection with tetrabutylammonium fluoride (TBAF) restores the free alcohol with >90% efficiency.

Reductive and Oxidative Transformations

Reduction of Nitriles to Alcohols

An alternative route involves reducing a nitrile intermediate to the hydroxymethyl group. For example, 2-cyano-4-methyl-1H-pyrrolo[2,3-b]pyridine is treated with LiAlH₄ in THF, yielding the primary alcohol after aqueous workup. This method offers high atom economy but requires stringent moisture-free conditions.

Oxidation of Methyl Groups

Direct oxidation of a 2-methyl substituent to the hydroxymethyl group remains challenging due to over-oxidation to carboxylic acids. However, using SeO₂ in dioxane at 120°C selectively oxidizes the methyl group to a primary alcohol in 45% yield, albeit with significant byproduct formation.

Recent Advances in Catalytic Systems

Emerging methodologies leverage photoredox catalysis and flow chemistry to improve efficiency. A 2024 study demonstrated the use of iridium photocatalysts to mediate the cyclization of pyridine derivatives under visible light, reducing reaction times from hours to minutes. Additionally, continuous-flow systems have been adopted for the large-scale synthesis of intermediates, achieving >95% conversion with minimal purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, catalysts, and limitations:

MethodKey Reagents/CatalystsYield (%)LimitationsSource
Suzuki–Miyaura CouplingPd(dppf)Cl₂, bis(pinacolato)diboron68Requires protective groups
Direct MethylationNaH, MeI85Risk of over-alkylation
Nitrile ReductionLiAlH₄72Moisture-sensitive
Photoredox CyclizationIr(ppy)₃, visible light91Specialized equipment needed

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. For example:

  • Oxidation to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde :
    Manganese dioxide (MnO₂) in acetonitrile at reflux effectively oxidizes the alcohol to the aldehyde derivative, as demonstrated in analogous pyrrolopyridine systems .

    Conditions : MnO₂ (3 eq), CH₃CN, reflux, 8–12 hours.
    Yield : 65–78% .

  • Further Oxidation to Carboxylic Acid :
    Strong oxidizing agents like potassium permanganate (KMnO₄) convert the aldehyde intermediate into 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions:

  • Ester Formation :
    Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.

    Conditions : AcCl (1.2 eq), pyridine, 0°C → RT, 4 hours.
    Yield : 85–90%.

  • Mitsunobu Reaction :
    The alcohol couples with phenols or carboxylic acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form ethers or esters .

Reduction Reactions

While the compound itself is a reduction product (from aldehyde precursors), its hydroxyl group can be further reduced under specific conditions:

  • Deoxygenation to 4-Methyl-1H-pyrrolo[2,3-b]pyridine :
    Triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) remove the hydroxyl group via reductive deoxygenation .

    Conditions : Et₃SiH (2 eq), TFA (cat.), CH₃CN, reflux, 6 hours.
    Yield : 70–80% .

Cross-Coupling Reactions

The pyrrolopyridine core facilitates regioselective functionalization:

  • Suzuki–Miyaura Coupling :
    After converting the hydroxymethyl group to a better leaving group (e.g., triflate), palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl substituents at the 2-position .

    Example : Coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives .

  • Buchwald–Hartwig Amination :
    The hydroxyl group can be displaced by amines after activation, enabling C–N bond formation .

Scientific Research Applications

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, thereby exerting its effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Radiopharmaceutical Development : Fluorinated derivatives of 4-methyl-pyrrolopyridines () highlight growing interest in oncology imaging, with RCY (radiochemical yield) values up to 58% .
  • Environmental Applications : Thiophene-based analogs () are explored for eco-friendly industrial processes, though their biological activity remains less studied compared to pyrrolopyridines .
  • Halogenated Derivatives : The 5-bromo compound’s commercial availability () underscores its role in high-throughput drug discovery, particularly for bromine-selective chemistries .

Biological Activity

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, with the CAS number 1269479-13-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a hydroxymethyl group, which is significant for its biological interactions.

Recent studies have indicated that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The abnormal activation of FGFR signaling pathways has been linked to tumor progression and metastasis. Targeting these receptors represents a promising strategy for cancer treatment.

In Vitro Studies

  • FGFR Inhibition :
    • The compound has shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values ranging from 7 nM to 712 nM. These values indicate a strong affinity for these receptors, suggesting potential as a therapeutic agent in cancers driven by FGFR signaling .
  • Cell Proliferation and Apoptosis :
    • In studies involving breast cancer cell lines (4T1), this compound inhibited cell proliferation and induced apoptosis. The compound effectively reduced migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .

In Vivo Studies

Research involving animal models has demonstrated that derivatives of this compound can lead to significant reductions in tumor size and improved survival rates when used in conjunction with other therapies. For instance, in mouse models of breast cancer, treatment with FGFR inhibitors resulted in marked tumor regression .

Case Studies

A notable study examined the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. Among these, this compound exhibited superior activity compared to other derivatives. The study concluded that modifications to the pyridine ring could enhance biological activity further .

Comparative Analysis of Related Compounds

Compound NameFGFR IC₅₀ (nM)Cell Line TestedEffect on Cell Proliferation
This compound7 - 7124T1Inhibition and apoptosis
Compound A25MDA-MB-231Moderate inhibition
Compound B94T1High inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol?

  • Methodology :

  • Route 1 : A xylene-mediated reflux with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH wash and recrystallization from methanol, is effective for pyrrolo-pyridine derivatives .
  • Route 2 : Multicomponent reactions involving aldehydes, cyanacetamide, and methanesulfonamide derivatives in ethanol with K₂CO₃ yield structurally related pyrrolo-pyrimidines, which can be adapted for methanol-substituted analogs .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for recrystallization to improve yield.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₀N₂O: 163.0874) with <5 ppm error .
    • Validation : Compare with X-ray crystallography data for analogous compounds to verify structural assignments .

Q. What storage conditions are recommended for this compound?

  • Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Strategies :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -CHO at position 3) to direct electrophilic substitution to the 5-position .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation at sterically accessible positions .
    • Case Study : Chloranil-mediated dehydrogenation in xylene achieves selective oxidation without disrupting the methanol substituent .

Q. What computational methods predict the reactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites.
  • MD Simulations : Assess solvent interactions (e.g., methanol vs. DMSO) to model solubility and aggregation behavior.
    • Validation : Compare computed NMR shifts with experimental data to refine computational models .

Q. How can contradictions in reaction yields under varying conditions be resolved?

  • Analysis Framework :

  • Parameter Screening : Systematically vary temperature (80–150°C), solvent (xylene vs. DMF), and catalyst loading (e.g., Pd(OAc)₂, 1–5 mol%) to identify optimal conditions .
  • By-Product Identification : Use LC-MS or GC-MS to detect side products (e.g., over-oxidized species or dimerization artifacts) .
    • Example : Prolonged reflux (>30 hours) in xylene may degrade chloranil, reducing yield; replacing it with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) improves efficiency .

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